2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine
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Overview
Description
2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine is a complex organic compound that features a cyclopropyl group attached to an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid typically involves multiple steps, starting with the formation of the indole ring. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors for the Fischer indole synthesis and cyclopropanation steps, as well as the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Halogens, sulfonyl chlorides
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives
Reduction: Reduced indole derivatives
Substitution: Functionalized indole derivatives
Scientific Research Applications
2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, making them potential candidates for anticancer drug development .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone that regulates growth and development.
5-methoxy-2-methyl-3-indoleacetic acid:
1-benzyl-5-methoxy-2-methyl-1H-indole-3-yl acetic acid: A compound with similar structural features and potential biological activities.
Uniqueness
2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development in various fields .
Properties
Molecular Formula |
C20H30N2O2 |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
2-[(1R,3S)-2,2-dimethyl-3-(2-methyl-1H-indol-3-yl)cyclopropyl]acetic acid;2-methylpropan-2-amine |
InChI |
InChI=1S/C16H19NO2.C4H11N/c1-9-14(10-6-4-5-7-12(10)17-9)15-11(8-13(18)19)16(15,2)3;1-4(2,3)5/h4-7,11,15,17H,8H2,1-3H3,(H,18,19);5H2,1-3H3/t11-,15-;/m1./s1 |
InChI Key |
FIFICQXVXFINOB-GPKQSYPGSA-N |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)[C@H]3[C@H](C3(C)C)CC(=O)O.CC(C)(C)N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3C(C3(C)C)CC(=O)O.CC(C)(C)N |
Origin of Product |
United States |
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